Cas no 86749-03-3 (6,6'-Disulfanediylbis(2-methylaniline))
6,6'-Disulfanediylbis(2-methylaniline) Chemical and Physical Properties
Names and Identifiers
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- 6,6'-Disulfanediylbis(2-methylaniline)
- 2-[(2-amino-3-methylphenyl)disulfanyl]-6-methylaniline
- bis(2-amino-3-methylphenyl)disulfide
- 2,2′-Dithiobis[6-methylbenzenamine] (ACI)
- AKOS005132715
- DB-351128
- DTXSID00678900
- 86749-03-3
- SCHEMBL11809282
- {2-[(2-amino-3-methylphenyl)dithio]-6-methylphenyl}amine
- 2,2'-Disulfanediylbis(6-methylaniline)
- BenzenaMine, 2,2'-dithiobis[6-Methyl-
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- Inchi: 1S/C14H16N2S2/c1-9-5-3-7-11(13(9)15)17-18-12-8-4-6-10(2)14(12)16/h3-8H,15-16H2,1-2H3
- InChI Key: NQJCQIDMAFODQD-UHFFFAOYSA-N
- SMILES: S(C1C(N)=C(C)C=CC=1)SC1C(N)=C(C)C=CC=1
Computed Properties
- Exact Mass: 276.07549087g/mol
- Monoisotopic Mass: 276.07549087g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 103Ų
6,6'-Disulfanediylbis(2-methylaniline) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019148115-1g |
6,6'-Disulfanediylbis(2-methylaniline) |
86749-03-3 | 95% | 1g |
$560.32 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659503-5g |
6,6'-Disulfanediylbis(2-methylaniline) |
86749-03-3 | 98% | 5g |
¥7801.00 | 2024-04-27 | |
| Cooke Chemical | BD0507848-5g |
6,6'-Disulfanediylbis(2-methylaniline) |
86749-03-3 | 95+% | 5g |
RMB 4321.60 | 2025-02-21 |
6,6'-Disulfanediylbis(2-methylaniline) Production Method
Production Method 1
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, 140 °C; 140 °C → rt
1.3 Solvents: Chloroform ; 30 min, rt
Production Method 2
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
6,6'-Disulfanediylbis(2-methylaniline) Raw materials
6,6'-Disulfanediylbis(2-methylaniline) Preparation Products
6,6'-Disulfanediylbis(2-methylaniline) Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 6,6'-Disulfanediylbis(2-methylaniline)
Recent Advances in the Study of 6,6'-Disulfanediylbis(2-methylaniline) (CAS: 86749-03-3): A Comprehensive Research Brief
6,6'-Disulfanediylbis(2-methylaniline) (CAS: 86749-03-3) is a sulfur-containing aromatic amine compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its disulfide bridge linking two 2-methylaniline moieties, has shown promising potential in various applications, including drug development, material science, and biochemical research. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, making it a subject of growing interest among researchers.
The synthesis of 6,6'-Disulfanediylbis(2-methylaniline) has been optimized in recent years, with researchers exploring novel catalytic methods to improve yield and purity. A 2023 study published in the Journal of Organic Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to achieve high-efficiency synthesis of this compound. The study highlighted the importance of reaction conditions, such as temperature and solvent choice, in minimizing side reactions and maximizing product yield. These advancements have paved the way for larger-scale production, facilitating further research into its applications.
In the pharmaceutical domain, 6,6'-Disulfanediylbis(2-methylaniline) has been investigated for its potential as a building block for drug candidates. Its unique structure allows for the development of novel small molecules with enhanced binding affinities to biological targets. A recent preprint on bioRxiv reported its incorporation into a series of kinase inhibitors, showing improved selectivity and potency compared to traditional scaffolds. The disulfide linkage was found to contribute to the stability of the inhibitors in physiological conditions, a critical factor for drug development.
Beyond drug discovery, this compound has also been explored in material science. Its ability to form self-assembled monolayers (SAMs) on metal surfaces has been leveraged for sensor development. A 2024 study in ACS Applied Materials & Interfaces detailed the use of 6,6'-Disulfanediylbis(2-methylaniline) in the fabrication of electrochemical biosensors for detecting biomarkers associated with neurodegenerative diseases. The study reported high sensitivity and specificity, attributed to the compound's ability to form stable interfaces with gold electrodes.
Despite these promising developments, challenges remain in the widespread adoption of 6,6'-Disulfanediylbis(2-methylaniline). Issues such as scalability, cost-effectiveness, and long-term stability under various conditions need to be addressed. Future research directions may include exploring its derivatives for enhanced properties, as well as investigating its potential in other areas such as catalysis and nanotechnology. Collaborative efforts between chemists, biologists, and material scientists will be crucial in unlocking the full potential of this versatile compound.
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